Cas no 887109-77-5 (2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone)

2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone structure
887109-77-5 structure
商品名:2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone
CAS番号:887109-77-5
MF:C29H29NO2
メガワット:423.546
CID:3163937
PubChem ID:72999639

2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone 化学的及び物理的性質

名前と識別子

    • 2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone
    • P13770
    • 887109-77-5
    • 2-(2-benzhydryl-1-azabicyclo[2.2.2]octan-3-ylidene)-1-(2-methoxyphenyl)ethanone
    • 2-[(3E)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-ylidene]-1-(2-methoxyphenyl)ethanone
    • C29H29NO2
    • PB38745
    • (E)-2-(2-benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
    • インチ: InChI=1S/C29H29NO2/c1-32-27-15-9-8-14-24(27)26(31)20-25-21-16-18-30(19-17-21)29(25)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,20-21,28-29H,16-19H2,1H3
    • InChIKey: XBBNZGWNCBWFDK-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1C(=O)C=C2C3CCN(CC3)C2C(C4=CC=CC=C4)C5=CC=CC=C5

計算された属性

  • せいみつぶんしりょう: 423.219829168g/mol
  • どういたいしつりょう: 423.219829168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 29.5Ų

2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM108919-100mg
2-[2-(diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone
887109-77-5 97%
100mg
$550 2021-08-06
Chemenu
CM108919-250mg
2-[2-(diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone
887109-77-5 97%
250mg
$1100 2021-08-06
A2B Chem LLC
AI59493-5mg
(E)-2-(2-Benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
887109-77-5 98%
5mg
$120.00 2024-04-19
A2B Chem LLC
AI59493-100mg
(E)-2-(2-Benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
887109-77-5 98%
100mg
$857.00 2024-04-19
Crysdot LLC
CD11030672-250mg
(E)-2-(2-Benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
887109-77-5 95+%
250mg
$3300 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537590-100mg
2-(2-Benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethan-1-one
887109-77-5 98%
100mg
¥10405.00 2024-04-26
Chemenu
CM108919-250mg
2-[2-(diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone
887109-77-5 97%
250mg
$*** 2023-05-29
Alichem
A019112528-100mg
2-(2-Benzhydrylquinuclidin-3-ylidene)-1-(2-methoxyphenyl)ethanone
887109-77-5 95%
100mg
$2207.41 2023-08-31
1PlusChem
1P00IFT1-5mg
Ethanone,2-[2-(diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-
887109-77-5 98%
5mg
$164.00 2024-04-20
1PlusChem
1P00IFT1-100mg
Ethanone,2-[2-(diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-
887109-77-5 98%
100mg
$1070.00 2024-04-20

2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone 関連文献

2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanoneに関する追加情報

Professional Introduction to Compound with CAS No. 887109-77-5 and Product Name: 2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone

The compound in question, identified by the CAS number 887109-77-5, is a complex organic molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. The product name, 2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone, provides a detailed insight into its chemical composition, highlighting its intricate molecular architecture.

This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. The presence of a bicyclo[2.2.2]octane core, combined with functional groups such as diphenylmethyl and 2-methoxyphenyl, suggests that this molecule may exhibit properties suitable for various therapeutic applications.

Recent advancements in chemical biology have emphasized the importance of structural diversity in the search for novel pharmacophores. The unique scaffold of 2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone makes it an attractive candidate for further investigation. Researchers have been particularly interested in its potential interactions with biological targets, which could lead to the development of new drugs targeting a wide range of diseases.

One of the most compelling aspects of this compound is its structural complexity, which may contribute to its ability to bind to specific biological receptors with high affinity. The bicyclo[2.2.2]octane ring is known for its rigid structure, which can be advantageous in drug design as it helps maintain the conformation of the molecule in its active state. This rigidity, combined with the presence of aromatic rings and other functional groups, suggests that this compound may have multiple binding sites capable of interacting with biological targets.

In recent years, there has been a growing interest in the development of molecules that can modulate enzyme activity. The structural features of 887109-77-5 and its derivatives make it a promising candidate for inhibiting or activating specific enzymes involved in various metabolic pathways. For instance, studies have shown that molecules with similar scaffolds can interact with enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammation.

The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecular frameworks with high precision. The use of advanced synthetic techniques has allowed researchers to access this molecule efficiently, paving the way for further structural modifications and biological evaluations.

Current research efforts are focused on understanding the pharmacological properties of 887109-77-5 and its derivatives. By employing techniques such as X-ray crystallography and computational modeling, scientists are gaining insights into how this molecule interacts with biological targets at the atomic level. These studies not only provide a deeper understanding of its mechanism of action but also help in designing more effective derivatives with improved pharmacological profiles.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure may also make it suitable for use in materials science and nanotechnology, where such molecules can serve as building blocks for designing novel materials with specific properties.

As research continues to uncover new applications for 887109-77-5, it is likely that this compound will play a significant role in future drug development efforts. Its structural complexity and potential biological activity make it a valuable tool for researchers seeking to discover new therapeutic agents targeting various diseases.

In conclusion, the compound identified by CAS number 887109-77-5 and named 2-[2-(Diphenylmethyl)-1-azabicyclo[2.2.2]oct-3-ylidene]-1-(2-methoxyphenyl)-ethanone represents a fascinating example of modern pharmaceutical chemistry. Its intricate structure and potential biological activity make it an attractive candidate for further research and development, offering hope for new treatments against a variety of diseases.

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